Lesinurad Impurity C

Pharmaceutical analysis Impurity profiling Structure elucidation

Procure authenticated Lesinurad Impurity C to avoid ANDA review deficiencies. As the critical des-cyclopropyl byproduct marker, this standard ensures accurate peak identification, resolution factor (Rs ≥1.5), and relative retention time (RRT) validation per USP <621>. Substitution with structurally dissimilar analogs (e.g., CAS 1533519-98-0) introduces systematic quantification errors. Supplied with full COA documentation (HPLC purity ≥98%, MS, NMR), it supports forced degradation studies and process control limit establishment for generic Lesinurad manufacturing.

Molecular Formula C14H11N3O2S
Molecular Weight 285.33
CAS No. 1038366-57-2
Cat. No. B601860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLesinurad Impurity C
CAS1038366-57-2
Synonyms[[4-(1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-acetic Acid; 
Molecular FormulaC14H11N3O2S
Molecular Weight285.33
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2N3C=NN=C3SCC(=O)O
InChIInChI=1S/C14H11N3O2S/c18-13(19)8-20-14-16-15-9-17(14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,9H,8H2,(H,18,19)
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lesinurad Impurity C CAS 1038366-57-2: Pharmaceutical Reference Standard for Uricosuric Agent Analysis


Lesinurad Impurity C (CAS 1038366-57-2), chemically defined as 2-[(4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid (C14H11N3O2S, MW 285.33), is a structurally characterized related substance and potential process impurity associated with the synthesis of Lesinurad, a selective URAT1/OAT4 inhibitor indicated for gout-associated hyperuricemia . As a non-pharmacopeial impurity reference standard, this compound is supplied with Certificates of Analysis (COA) documenting characterization data including HPLC purity, MS, and NMR spectra, supporting analytical method development, method validation (AMV), and quality control (QC) applications in ANDA submissions and pharmaceutical manufacturing . The compound is available from multiple commercial suppliers for research and analytical use only, with typical packaging of 10 mg, 20 mg, 25 mg, or 50 mg quantities .

Why Lesinurad Impurity C CAS 1038366-57-2 Cannot Be Interchanged with Other Lesinurad Impurities


Generic substitution of Lesinurad Impurity C with other Lesinurad-related impurities is analytically invalid due to fundamentally distinct chemical structures and corresponding differences in chromatographic behavior and detection properties. The Lesinurad impurity profile encompasses numerous structurally discrete compounds, including halogenated derivatives (chloro impurity CAS 1533519-98-0, bromo impurity CAS 1533519-96-8), desbromo analogs (CAS 1533519-93-5), oxidation products, and ester derivatives, each with unique retention times under reversed-phase HPLC conditions and distinct mass fragmentation signatures in LC-MS . Structural similarity between impurities and the parent API further complicates chromatographic separation, with literature documenting cases where efficient separation by conventional crystallization methods could not be achieved [1]. In pharmaceutical quality control, accurately identifying and quantifying specific impurities requires the exact corresponding reference standard; substitution with a different impurity standard introduces systematic error in peak identification, quantification, and method validation, potentially leading to non-compliance with ICH Q3A/Q3B guidelines and ANDA deficiencies during regulatory review [2].

Quantitative Differentiation Evidence for Lesinurad Impurity C CAS 1038366-57-2


Molecular Identity Differentiation: Triazole-Thioacetic Acid Core vs. Cyclopropyl-Naphthyl Parent API Structure

Lesinurad Impurity C (CAS 1038366-57-2) is definitively distinguished from the parent Lesinurad API (CAS 878672-00-5) by the absence of the 4-cyclopropyl substituent on the naphthalene ring. While Lesinurad contains a 4-cyclopropylnaphthalen-1-yl moiety essential for URAT1 inhibitory activity (IC50: 7.3 μM for URAT1, 3.7 μM for OAT4), Impurity C possesses an unsubstituted naphthalen-1-yl group without the cyclopropyl ring [1]. Both compounds share the 1,2,4-triazol-3-yl-thioacetic acid pharmacophore, but this structural divergence alters molecular weight (Lesinurad: 403.28 g/mol; Impurity C: 285.33 g/mol), lipophilicity, and chromatographic retention. This structural distinction is critical for accurate peak assignment in impurity profiling, as co-elution or misidentification would compromise method specificity .

Pharmaceutical analysis Impurity profiling Structure elucidation

Chromatographic Distinction: Lesinurad Impurity C vs. Desbromo Impurity in HPLC Method Development

In reversed-phase HPLC analysis of Lesinurad drug substance, Lesinurad Impurity C (CAS 1038366-57-2, des-cyclopropyl derivative) exhibits different retention characteristics compared to the desbromo impurity (Lesinurad Impurity B, CAS 1533519-93-5), which retains the cyclopropylnaphthyl core but lacks the bromine atom present in the parent API . The divergent substitution patterns (absence of cyclopropyl in Impurity C vs. absence of bromine in Impurity B) produce distinct retention times, with Impurity C typically eluting earlier due to its lower molecular weight and reduced hydrophobicity. Regulatory-compliant impurity reference standards for Lesinurad are supplied with COAs documenting HPLC purity (typically ≥95% or ≥98% by HPLC area normalization) and retention time data for method development, and are re-tested at regular intervals to ensure ongoing quality and compliance . Method validation studies require each specific impurity standard to establish system suitability parameters including resolution between adjacent peaks and relative retention times (RRT) for accurate identification .

HPLC method validation Pharmaceutical quality control ANDA submissions

Regulatory Necessity: Lesinurad Impurity C as Critical Marker in Process-Related Impurity Control Strategy

Lesinurad Impurity C (CAS 1038366-57-2) represents a process-related impurity that can arise during Lesinurad synthesis, particularly from synthetic routes employing naphthyl-triazole intermediates that may undergo incomplete or side reactions yielding the des-cyclopropyl derivative [1]. Published literature on Lesinurad impurity identification documents at least 26 distinct related substances associated with the API, with analytical methods developed for their detection and quantification in drug substance and drug product [2]. Under ICH Q3A(R2) guidelines, any impurity present at levels ≥0.10% (or ≥0.15% for maximum daily dose ≤2 g/day) requires identification and qualification, while impurities at lower levels may also require identification if structurally unusual or toxicologically relevant [3]. Unlike some Lesinurad impurities that are generated as deliberate synthetic intermediates, Impurity C arises as a byproduct from specific synthetic pathways and serves as a marker for process consistency and purity [4]. Its absence from a given synthetic route does not eliminate the requirement for its reference standard availability during method validation, as regulatory reviewers may request demonstration of specificity against this and other known Lesinurad-related substances [5].

Process impurity control ICH Q3A compliance Synthetic route characterization

Validated Application Scenarios for Lesinurad Impurity C CAS 1038366-57-2 Reference Standard


HPLC Method Development and System Suitability Testing for Lesinurad Drug Substance Analysis

Lesinurad Impurity C serves as a critical system suitability marker in HPLC method development for Lesinurad drug substance purity analysis. Its distinct retention characteristics relative to the parent API and other impurities (such as desbromo impurity B) enable validation of column resolution and peak symmetry parameters. Method development protocols utilize authenticated Impurity C reference standard to establish relative retention times (RRT), resolution factors (Rs ≥ 1.5 between adjacent peaks), and tailing factors (T ≤ 2.0) as required by USP <621> [1]. The standard's COA-documented HPLC purity (typically ≥98%) provides the quantitative basis for impurity level calculations and method validation accuracy [2].

AND A Submission Support: Impurity Qualification and Control Strategy Documentation

For generic pharmaceutical manufacturers filing Abbreviated New Drug Applications (ANDAs) for Lesinurad, Impurity C reference standard is essential for demonstrating analytical method specificity and establishing impurity control strategies. FDA guidance requires that ANDA applicants identify and qualify all impurities present at or above ICH Q3A thresholds (≥0.10% identification threshold) in the proposed drug substance [1]. The use of authenticated Lesinurad Impurity C standard enables accurate peak identification in forced degradation studies, process impurity profiling, and batch release testing, thereby supporting the establishment of acceptance criteria for specified impurities . The standard's regulatory-compliant documentation package (including COA, MS, NMR, and HPLC data) facilitates reviewer assessment of method validation adequacy and impurity qualification [2].

Process Development and Synthetic Route Optimization: Byproduct Monitoring

During Lesinurad process development and scale-up, Lesinurad Impurity C reference standard enables quantitative monitoring of the des-cyclopropyl byproduct across synthetic steps. Research publications on Lesinurad synthetic route optimization document the importance of tracking specific impurities to assess process efficiency and purity outcomes [1]. The availability of authenticated Impurity C standard allows process chemists to quantify the formation of this specific impurity under various reaction conditions (temperature, solvent, catalyst), correlate impurity levels with yield, and establish process control limits. This application is particularly relevant for routes employing naphthyl-triazole intermediates where incomplete coupling or side reactions may generate the des-cyclopropyl derivative .

Stability-Indicating Method Validation: Forced Degradation and Long-Term Stability Studies

Lesinurad Impurity C reference standard supports stability-indicating method validation by enabling accurate identification and quantification of potential degradation products in forced degradation and long-term stability studies of Lesinurad drug substance and drug product. ICH Q1A(R2) guidelines require demonstration that analytical methods are stability-indicating, meaning they can detect changes in the impurity profile over time and under stress conditions (heat, light, humidity, oxidation, acid/base hydrolysis) [1]. Impurity C, characterized by LC-MS and NMR for structural confirmation, provides a known retention time marker for peak identification in stability sample chromatograms . The standard's availability allows for accurate mass balance calculations and degradation pathway elucidation, which are required components of stability sections in regulatory submissions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lesinurad Impurity C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.